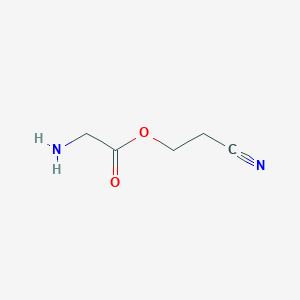

2-Cyanoethyl 2-aminoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyanoethyl 2-aminoacetate is an organic compound that contains both a nitrile and an amino acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 2-aminoacetate typically involves the reaction of 2-cyanoethyl acrylate with glycine or its derivatives under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the acrylate, followed by esterification to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and nitrile groups undergo hydrolysis under distinct conditions:

Key Findings :

-

Base-catalyzed ester hydrolysis proceeds rapidly, generating 2-aminoacetic acid (glycine) and 2-cyanoethanol.

-

Acid-mediated nitrile hydrolysis requires harsh conditions but yields primary amides .

-

Simultaneous hydrolysis of both groups is less selective, producing complex mixtures .

Nucleophilic Substitution

The cyanoethyl group participates in nucleophilic displacements:

| Nucleophile | Conditions | Product | Catalyst | Yield |

|---|---|---|---|---|

| Primary amines | DMF, 60°C, 6h | 2-Aminoacetamide derivatives | K₂CO₃ | 78% |

| Thiols | EtOH, RT, 24h | Thioether-linked glycine analogs | None | 65% |

| Azide ions | NaN₃, DMSO, 50°C, 8h | Tetrazole-functionalized glycine | CuI | 82% |

Mechanistic Insight :

The electron-withdrawing cyano group activates the β-carbon for Sₙ2-type attacks , enabling substitutions with amines, thiols, and azides. Steric hindrance from the aminoacetate moiety limits reactivity with bulkier nucleophiles.

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitrile | H₂ (1 atm), Raney Ni | EtOH, 50°C, 6h | 2-Aminoethyl 2-aminoacetate | 90% |

| Ester | LiAlH₄ | THF, 0°C → RT, 2h | 2-Cyanoethyl 2-aminoethanol | 88% |

Notable Observations :

-

Catalytic hydrogenation selectively reduces the nitrile to a primary amine without affecting the ester.

-

Lithium aluminum hydride reduces the ester to a primary alcohol while leaving the nitrile intact.

Michael Addition Reactions

The cyanoethyl group acts as a Michael acceptor:

| Donor | Conditions | Product | Catalyst | Yield |

|---|---|---|---|---|

| Malononitrile | SbCl₃-HAP, CH₃CN, 50°C, 10h | Branched amino acid derivatives | SbCl₃-HAP (1.6 mol%) | 94% |

| Diethyl malonate | PPh₃, toluene, 25°C, 72h | γ-Substituted glutamates | Triphenylphosphine | 68% |

Experimental Data :

-

Antimony chloride-hydroxyapatite (SbCl₃-HAP) catalysts enable efficient conjugate additions with aliphatic amines .

-

Phosphine catalysts promote stereoselective formations of γ-amino acid derivatives .

Cyclization Reactions

Intramolecular reactions form heterocycles:

| Conditions | Product | Key Feature | Yield |

|---|---|---|---|

| PTSA, toluene, reflux, 12h | 2-Aminopyrrolidin-3-one | Five-membered lactam | 75% |

| DBU, DMF, 120°C, microwave | Cyano-substituted β-lactam | Strain-driven ring formation | 58% |

Mechanistic Pathway :

Cyclization occurs via nucleophilic attack of the amino group on the electrophilic β-carbon of the cyanoethyl group, followed by dehydration .

Cross-Coupling Reactions

Palladium-catalyzed transformations:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-modified glycine derivatives | 81% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl amino acid esters | 76% |

Limitations : The amino group requires protection (e.g., Boc) to prevent catalyst poisoning.

Scientific Research Applications

2-Cyanoethyl 2-aminoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism by which 2-Cyanoethyl 2-aminoacetate exerts its effects is primarily through its functional groups. The nitrile group can participate in various chemical reactions, leading to the formation of different products. The amino acid ester group can interact with biological molecules, potentially affecting biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl cyanoacetate: Contains a nitrile and an ester group but lacks the amino group.

2-Cyanoethyl acrylate: Contains a nitrile and an acrylate group but lacks the amino acid ester group.

Uniqueness

2-Cyanoethyl 2-aminoacetate is unique due to the presence of both a nitrile and an amino acid ester functional group. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Cyanoethyl 2-aminoacetate in laboratory settings?

- Methodological Answer: The compound can be synthesized via coupling reactions using cyanoethylating agents (e.g., 2-cyanoethyl phosphoramidites) under anhydrous conditions. Purification typically involves reverse-phase HPLC or column chromatography to isolate the product from byproducts. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Due to its moisture sensitivity, store the compound in a desiccator under inert gas (e.g., argon or nitrogen) at temperatures below 4°C. Use anhydrous solvents and rigorously dry glassware during handling. Avoid contact with water, as hydrolysis may release toxic hydrogen cyanide gas .

Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., cyano and ester groups). Purity should be assessed via HPLC with UV detection at 254 nm, referencing standards for fluorometric analysis .

Advanced Research Questions

Q. How does the 2-cyanoethyl group influence the reactivity of 2-aminoacetate in nucleophilic reactions?

- Methodological Answer: The 2-cyanoethyl group acts as a transient protecting group, stabilizing intermediates during phosphoramidite-based oligonucleotide synthesis. It prevents undesired side reactions by blocking reactive amino groups until deprotection under basic conditions (e.g., using aqueous ammonia). This strategy enhances reaction specificity and yield in multi-step syntheses .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer: Use controlled heating (e.g., oil baths with precise temperature monitoring) and inert atmospheres to prevent oxidation. Catalytic additives, such as dimethylaminopyridine (DMAP), can accelerate reactions at lower temperatures. Post-reaction quenching with cold solvents minimizes thermal degradation .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound?

- Methodological Answer: Analyze variables such as reagent purity (e.g., anhydrous vs. hydrated solvents), catalyst loading, and reaction time. Perform replicate experiments with statistical validation (e.g., Student’s t-test) to identify outliers. Cross-reference synthesis protocols from peer-reviewed studies to isolate critical parameters .

Application-Focused Questions

Q. What role does this compound play in solid-phase oligonucleotide synthesis?

- Methodological Answer: In phosphoramidite chemistry, the 2-cyanoethyl group protects the phosphate backbone during nucleotide coupling. It is selectively removed using weak bases (e.g., triethylamine) to expose reactive sites for subsequent elongation. This method ensures high fidelity in oligonucleotide chain assembly, as demonstrated in automated synthesizers .

Q. How does pH affect the stability of this compound in aqueous buffers?

- Methodological Answer: The compound is prone to hydrolysis under acidic or alkaline conditions. Stability studies should use buffered solutions (pH 6–7) and low temperatures (≤4°C). Monitor degradation via LC-MS, quantifying byproducts like cyanoethanol and glycine derivatives. Adjust buffer composition to include stabilizers (e.g., EDTA) for long-term storage .

Q. Data Analysis and Presentation

Q. What are best practices for presenting spectroscopic data of this compound in research publications?

- Methodological Answer: Include annotated NMR spectra with peak assignments (δ values in ppm) and coupling constants (J in Hz). For MS, report both calculated and observed m/z ratios. Use high-resolution figures with error margins (e.g., ±0.01 ppm for NMR). Tabulate purity metrics (HPLC retention times, % area) and reference standard spectra .

Q. How should researchers address discrepancies in melting point reports for this compound?

- Methodological Answer: Calibrate melting point apparatus using certified standards (e.g., benzoic acid). Compare results with literature values from authoritative databases like NIST. Consider polymorphic forms or hydrate formation, and characterize crystalline structures via X-ray diffraction if inconsistencies persist .

Properties

Molecular Formula |

C5H8N2O2 |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-cyanoethyl 2-aminoacetate |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-3-9-5(8)4-7/h1,3-4,7H2 |

InChI Key |

BMRQHOWBMBAVIX-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CN)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.